3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine
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Overview
Description
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-dicarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness
The presence of the propoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-1-methyl-5-propoxypyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-4-6-13-9-8(10)7(5-2)11-12(9)3/h4-6,10H2,1-3H3 |
InChI Key |
JBQWMEGAAQZJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=NN1C)CC)N |
Origin of Product |
United States |
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